Ethyl 2,4-dimethylthiazole-5-carboxylate
Overview
Description
Ethyl 2,4-dimethylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound is characterized by its off-white to yellow crystalline solid form and has a melting point of 46-50°C .
Scientific Research Applications
Ethyl 2,4-dimethylthiazole-5-carboxylate has a wide range of applications in scientific research:
Safety and Hazards
Ethyl 2,4-dimethylthiazole-5-carboxylate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethylthiazole-5-carboxylate can be synthesized through various methods. One common method involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the reduction of this compound using lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C . This method yields (2,4-dimethylthiazol-5-yl)methanol as an intermediate product, which can be further processed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions using automated reactors. The process typically includes the use of catalysts to enhance reaction rates and improve yield . Quality control measures such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The thiazole ring allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The thiazole ring structure allows the compound to bind to active sites, inhibiting or modulating the activity of target proteins . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 2,4-dimethylthiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid
- Ethyl 2-methylthiazole-4-carboxylate
These compounds share similar structural features but differ in their chemical properties and applications. This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIIRQIGYJTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345334 | |
Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-77-7 | |
Record name | Ethyl 2,4-dimethyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7210-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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